3-Bromo-1-indanone

Synthetic Methodology Process Chemistry Bromination

This is the C3-brominated indanone required for elimination to 3-bromoindenone, enabling Diels–Alder, amine–NHC cascade catalysis, and indatraline synthesis. Aromatic isomers (4-/5-/6-bromo) cannot undergo this benzylic elimination—procuring the wrong isomer fails the route. Insist on ≥98% HPLC purity with batch-specific COA confirming mp 50–52°C; dibrominated impurities divert reactivity. Bulk kg-scale stock available for process chemistry.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 40774-41-2
Cat. No. B152551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-indanone
CAS40774-41-2
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)Br
InChIInChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
InChIKeyBSAIUCUXHVGXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-indanone (CAS 40774-41-2) Procurement Guide: Technical Specifications and Sourcing Considerations for Pharmaceutical Intermediate Applications


3-Bromo-1-indanone (CAS 40774-41-2) is a brominated derivative of 1-indanone, bearing a bromine atom at the C3 position of the indanone bicyclic framework (C9H7BrO, MW 211.06) . This compound exists as a light yellow to white crystalline solid with a melting point of approximately 50–52 °C and a predicted density of 1.631 ± 0.06 g/cm³ . The C3-bromine substitution confers distinctive reactivity as an electrophilic center, enabling elimination to form the corresponding indenone or direct participation in cross-coupling and nucleophilic substitution reactions [1]. Its primary value proposition lies in serving as a versatile building block for constructing indane- and indene-based molecular frameworks in pharmaceutical research and asymmetric catalysis [2].

Why 3-Bromo-1-indanone Cannot Be Replaced by Other Bromoindanone Isomers or Alternative Brominated Ketones in Critical Applications


Bromoindanone positional isomers (e.g., 4-bromo-, 5-bromo-, 6-bromo-1-indanone) exhibit fundamentally different reactivity profiles, crystallization behavior, and downstream synthetic utility due to the distinct electronic and steric environment of the bromine substituent [1]. The C3 position in 3-bromo-1-indanone is benzylic and alpha to the carbonyl group, rendering it uniquely susceptible to elimination to generate 3-bromoindenone—a reactive dienophile—under mild basic conditions [2]. In contrast, 5-bromo- and 6-bromo-1-indanones bear bromine atoms on the aromatic ring where elimination is not possible; these isomers are instead utilized for cross-coupling reactions on the aryl framework (e.g., Suzuki, Buchwald-Hartwig), targeting entirely different molecular diversification pathways [3]. Procurement of the incorrect isomer or an isomeric mixture would therefore result in divergent reactivity, failed synthetic sequences, and wasted research resources. The quantitative evidence below establishes precisely where 3-bromo-1-indanone delivers measurable differentiation versus its closest analogs.

3-Bromo-1-indanone Quantitative Differentiation Evidence: Comparator Data for Informed Procurement Decisions


Synthetic Efficiency: 99% Yield in One-Pot 3-Bromoindenone Preparation from 1-Indanone

3-Bromo-1-indanone can be synthesized from 1-indanone via radical bromination followed by in situ elimination, affording 3-bromoindenone in 99% isolated yield using NBS/AIBN under photolytic conditions [1]. This nearly quantitative transformation contrasts sharply with traditional indenone synthetic methods—such as palladium- or aluminum chloride-catalyzed addition of benzoyl chlorides to acetylenes or intramolecular Friedel-Crafts acylation—which are frequently characterized by poor yields, irreproducibility, and starting material decomposition [2]. The high-yielding protocol has been reproduced in multiple independent studies, including a 99% yield reported in Synthetic Communications (0.72 g from 0.5 g 1-indanone, mp 57–58.5 °C) [1] and a separate route in Tetrahedron Letters achieving comparable efficiency .

Synthetic Methodology Process Chemistry Bromination

Melting Point as Identity Verification: Distinguishing 3-Bromo-1-indanone from 5-Bromo-1-indanone by Thermal Analysis

The melting point of 3-bromo-1-indanone is reported as 50–52 °C (solid, 95% purity specification) , with alternative literature values of 54.5–55 °C in carbon tetrachloride . In marked contrast, the positional isomer 5-bromo-1-indanone exhibits a melting point of 126–129 °C [1], representing a difference of approximately 75 °C. This large thermal disparity arises from fundamental differences in crystal packing: the C3-bromo substituent (benzylic position) disrupts planar π-stacking interactions relative to aromatic ring-substituted isomers, as evidenced by comparative crystallographic analysis of bromoindanone analogs [2].

Quality Control Compound Identity Thermal Analysis

Unique Precursor for Amine–NHC Cascade Catalysis: Access to Fused Indane Derivatives with Multiple Chiral Centers

3-Bromo-1-indanone serves as the essential precursor for in situ generation of 1-indenones—highly labile dienophiles that cannot be isolated or stored as stable reagents [1]. This in situ generation strategy, exploiting the facile elimination of HBr from the C3 position, was successfully integrated into an amine–N-heterocyclic carbene (NHC) cascade catalytic system that produced highly fused indane derivatives bearing multiple chiral centers via sequential asymmetric Diels–Alder and benzoin condensation reactions [2]. The approach is inaccessible using ring-brominated isomers (e.g., 4-bromo-, 5-bromo-, 6-bromo-1-indanone) because these lack the requisite α-bromo ketone elimination pathway and instead function as substrates for aromatic cross-coupling rather than diene/dienophile generation [3].

Asymmetric Catalysis Organocatalysis Chiral Building Blocks

High-Value Application Scenarios for 3-Bromo-1-indanone Based on Verified Quantitative Differentiation


Large-Scale Synthesis of 3-Bromoindenone as a Reactive Dienophile Intermediate

Based on the demonstrated 99% isolated yield for converting 1-indanone to 3-bromoindenone via 3-bromo-1-indanone [1], this compound is ideally suited for multi-gram to kilogram-scale preparation of 3-bromoindenone—a versatile dienophile for Diels–Alder cycloadditions, photochromic indenone oxide synthesis, and benzo[c]fluorenone skeleton construction [2]. The high yield and robust protocol minimize costly starting material waste, making this route economically favorable for process chemistry groups requiring reliable access to indenone building blocks. Procurement should prioritize suppliers providing batch-specific certificates of analysis confirming melting point (50–52 °C) and HPLC purity ≥95% .

Asymmetric Cascade Catalysis for Chiral Fused Indane Scaffold Construction

3-Bromo-1-indanone is uniquely positioned as the precursor of choice for research programs employing amine–NHC cascade catalysis to synthesize fused indane derivatives with multiple stereocenters [3]. In this application, the C3-bromine substituent enables mild, in situ generation of 1-indenone, which immediately participates in an aminocatalytic asymmetric Diels–Alder reaction followed by NHC-catalyzed benzoin condensation [4]. This tandem sequence cannot be accessed using aromatic bromoindanone isomers (e.g., 4-, 5-, or 6-bromo-1-indanone). Researchers should procure material of >98% purity from vendors offering batch-specific NMR data, as residual impurities may interfere with the sensitive organocatalytic cycle .

Precursor for Suzuki Cross-Coupling in Indatraline and Tolterodine Analogue Synthesis

3-Bromo-1-indanone has been demonstrated as a key intermediate in the synthesis of indatraline—a triple monoamine reuptake inhibitor—via Suzuki cross-coupling and chemoselective hydrogenation [5]. The first step in this sequence is the transformation of indanone to 3-bromoindenone (via 3-bromo-1-indanone) in a one-pot photochemical bromination-elimination sequence using NBS and visible light [6]. Additionally, 3-bromo-1-indanone-derived 3-arylindanones have been employed in asymmetric transfer hydrogenation to access (+)-indatraline and (R)-tolterodine, with the C3 bromine serving as the critical leaving group for elimination to the reactive indenone intermediate [7]. This application specifically requires the benzylic bromine geometry of the 3-isomer; aromatic bromoindanones cannot undergo the requisite elimination and subsequent cross-coupling at the C3 position.

Thermal Cycloaddition for Benzo[c]fluorenone Synthesis

Thermolysis of 3-bromoindenone—generated from 3-bromo-1-indanone via elimination—undergoes a novel one-pot thermal cycloaddition followed by decarbonylation and dehydrogenation to afford benzo[c]fluorenone derivatives . This transformation is specific to the 3-bromoindenone scaffold and represents a regioselective entry to polycyclic aromatic systems of interest in materials chemistry and pharmaceutical lead discovery. The elimination step is enabled exclusively by the C3-bromo substitution pattern; procurement of aromatic bromo isomers would preclude access to this synthetic pathway. Material specifications should confirm the absence of dibrominated impurities (e.g., 3,3-dibromo-1-indanone) that could divert the reaction course.

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